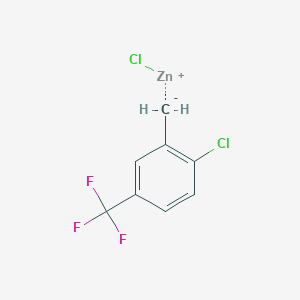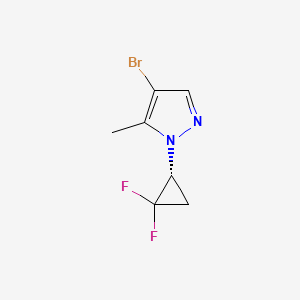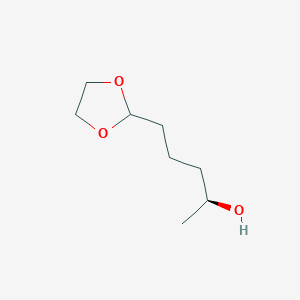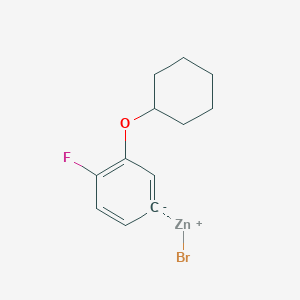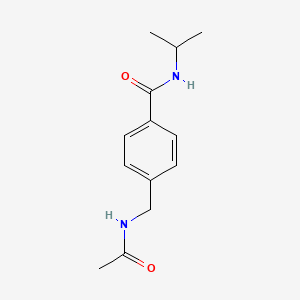![molecular formula C14H11ClN6 B14888287 4-chloro-6-[(2E)-2-(quinolin-2-ylmethylidene)hydrazinyl]pyrimidin-5-amine](/img/structure/B14888287.png)
4-chloro-6-[(2E)-2-(quinolin-2-ylmethylidene)hydrazinyl]pyrimidin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-(2-(quinolin-2-ylmethylene)hydrazineyl)pyrimidin-5-amine is a heterocyclic compound that features both quinoline and pyrimidine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(2-(quinolin-2-ylmethylene)hydrazineyl)pyrimidin-5-amine typically involves the condensation of 2-quinolinecarboxaldehyde with 4-chloro-6-hydrazinylpyrimidine-5-amine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalytic amount of acid or base to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-6-(2-(quinolin-2-ylmethylene)hydrazineyl)pyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Chloro-6-(2-(quinolin-2-ylmethylene)hydrazineyl)pyrimidin-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-6-(2-(quinolin-2-ylmethylene)hydrazineyl)pyrimidin-5-amine is not fully understood, but it is believed to involve interaction with specific molecular targets such as enzymes or receptors. The quinoline moiety may intercalate with DNA, disrupting replication and transcription processes, while the pyrimidine moiety may inhibit specific enzymes involved in nucleotide synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-6-(2-(quinolin-2-ylmethylene)hydrazineyl)pyrimidin-5-amine: Unique due to the presence of both quinoline and pyrimidine moieties.
Quinoline derivatives: Known for their anticancer and antimicrobial properties.
Pyrimidine derivatives: Widely used in antiviral and anticancer therapies.
Uniqueness
4-Chloro-6-(2-(quinolin-2-ylmethylene)hydrazineyl)pyrimidin-5-amine is unique because it combines the structural features of both quinoline and pyrimidine, potentially offering a broader range of biological activities and applications compared to compounds containing only one of these moieties.
Propriétés
Formule moléculaire |
C14H11ClN6 |
|---|---|
Poids moléculaire |
298.73 g/mol |
Nom IUPAC |
6-chloro-4-N-[(E)-quinolin-2-ylmethylideneamino]pyrimidine-4,5-diamine |
InChI |
InChI=1S/C14H11ClN6/c15-13-12(16)14(18-8-17-13)21-19-7-10-6-5-9-3-1-2-4-11(9)20-10/h1-8H,16H2,(H,17,18,21)/b19-7+ |
Clé InChI |
XCUYWYTVCBQNIE-FBCYGCLPSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC(=N2)/C=N/NC3=C(C(=NC=N3)Cl)N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=N2)C=NNC3=C(C(=NC=N3)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


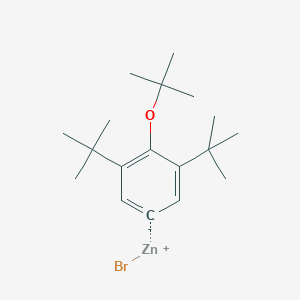

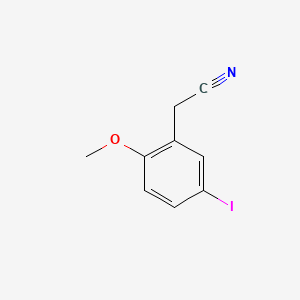
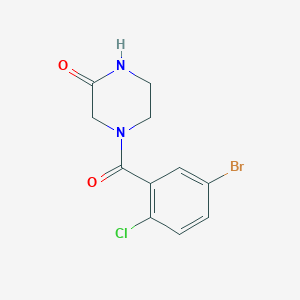
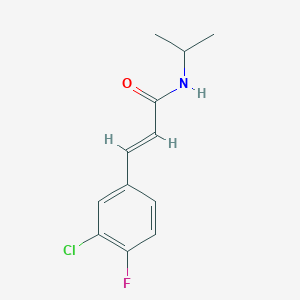
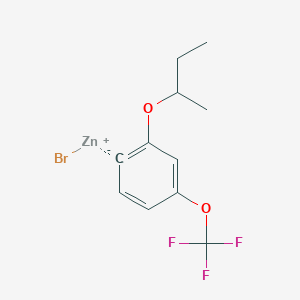
![4-[(3',4',5'-Trifluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14888236.png)
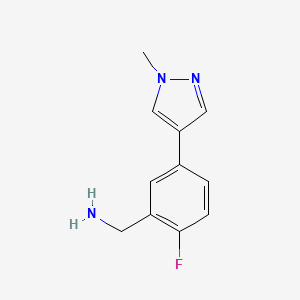
![8-Fluoro-3-methylimidazo[1,5-a]pyridine-1-carboximidamide](/img/structure/B14888255.png)
